Physical and chemical properties of 2-phenoxyethyl bromide
Physical and chemical properties of 2-phenoxyethyl bromide
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenoxyethyl bromide, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines experimental protocols, and presents visual workflows to facilitate a deeper understanding of this important chemical intermediate.
Core Properties
2-Phenoxyethyl bromide, also known as 2-bromoethyl phenyl ether, is a key reagent in organic synthesis, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both an ether linkage and a reactive bromide, makes it a versatile building block for more complex molecules.[2]
Physical Properties
2-Phenoxyethyl bromide is a colorless to pale yellow solid or liquid with a faint, characteristic odor.[3] Key physical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Colorless to pale yellow crystals or liquid | [3] |
| Odor | Odorless | [4] |
| Melting Point | 31-36 °C (87.8-96.8 °F) | [1][3][4] |
| Boiling Point | 135-137 °C at 20 mmHg; 144 °C at 40 mmHg | [4] |
| Density | 1.35 g/cm³ | |
| Flash Point | 65 °C (149 °F) | [4] |
| Solubility | Insoluble in water. Soluble in methanol, chloroform, and ethyl acetate. | [1][5] |
Chemical Properties
2-Phenoxyethyl bromide is stable under normal storage conditions. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[4]
| Property | Description | Source(s) |
| Stability | Stable under normal conditions. | [6] |
| Reactivity | Reacts with strong oxidizing agents. | [4] |
| Hazardous Decomposition | Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides. | |
| Hazardous Polymerization | Will not occur. | [6] |
Applications in Drug Development
2-Phenoxyethyl bromide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] Its structure is incorporated into the final active pharmaceutical ingredient (API). Notable examples include:
-
Nafazodone and Oxiperomide: Used as a pharmaceutical intermediate in their synthesis.[1]
-
Tamsulosin: An intermediate in the preparation of tamsulosin hydrochloride, a medication used to treat benign prostatic hyperplasia.[7][8]
-
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones: Utilized in the synthesis of derivatives with antihypertensive activity.[1][5]
The following diagram illustrates the role of 2-phenoxyethyl bromide as a building block in the synthesis of more complex pharmaceutical molecules.
Caption: Role of 2-Phenoxyethyl Bromide in Pharmaceutical Synthesis.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 2-phenoxyethyl bromide.
Synthesis of 2-Phenoxyethyl Bromide
The most common method for synthesizing 2-phenoxyethyl bromide is the Williamson ether synthesis, reacting phenol with 1,2-dibromoethane in the presence of a base.[1][9]
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Separatory funnel
-
Heating mantle
-
Phenol
-
1,2-dibromoethane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent (e.g., water, acetonitrile)
-
Saturated aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure 1: Using Sodium Hydroxide [9]
-
In a round-bottom flask, combine 18.5 g of phenol, 50 g of 1,2-dibromoethane, and 100 ml of water.
-
Heat the mixture to 130°C with stirring.
-
Slowly add a solution of 7.9 g of sodium hydroxide in 30 ml of water dropwise over 30 minutes.
-
Continue stirring the reaction mixture for 6 hours at 130°C.
-
After cooling, separate the organic layer.
-
Wash the organic layer twice with a saturated aqueous potassium carbonate solution and then twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation, collecting the fraction at 105-107°C at 6 mmHg.
Procedure 2: Using Potassium Carbonate [1]
-
Suspend phenol (10 mmol), 1,2-dibromoethane (50 mmol), and anhydrous potassium carbonate (30 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Stir the reaction mixture at 80°C for 6 hours.
-
Monitor the reaction completion using thin-layer chromatography.
-
After the reaction is complete, filter the mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by silica gel column chromatography using petroleum ether as the eluent.
The following diagram outlines the general workflow for the synthesis and purification of 2-phenoxyethyl bromide.
Caption: Synthesis and Purification Workflow.
Spectroscopic Characterization
The structure of the synthesized 2-phenoxyethyl bromide can be confirmed using various spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃): [1]
-
δ 7.29-7.26 (m, 2H, Ar-H)
-
δ 6.95-6.92 (m, 3H, Ar-H)
-
δ 4.26-4.23 (t, J = 3.6 Hz, 2H, -OCH₂)
-
δ 3.61-3.58 (t, J = 3.6 Hz, 2H, -CH₂Br)
¹³C NMR (100 MHz, CDCl₃): [1]
-
δ 158.0 (Ar-C-O)
-
δ 129.5 (Ar-C)
-
δ 121.4 (Ar-C)
-
δ 114.8 (Ar-C)
-
δ 67.8 (-OCH₂)
-
δ 29.1 (-CH₂Br)
Mass Spectrometry (MS): [1] The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-phenoxyethyl bromide (201.06 g/mol ).
Safety and Handling
2-Phenoxyethyl bromide is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5]
Precautionary Measures: [4][10]
-
Handling: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing vapors or mists. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[4][5] Store away from strong oxidizing agents.[5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Remove to fresh air.
-
Ingestion: Do NOT induce vomiting. Drink plenty of water.
-
Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[4]
References
- 1. 2-Phenoxyethylbromide | 589-10-6 [chemicalbook.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. 2-Phenoxyethyl bromide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 8. 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 | FE22907 [biosynth.com]
- 9. prepchem.com [prepchem.com]
- 10. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

